molecular formula C15H17N3O3 B2467692 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide CAS No. 2034274-41-2

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B2467692
CAS No.: 2034274-41-2
M. Wt: 287.319
InChI Key: LAXAZFMXTHDMBW-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Substitution Reactions: Introduction of the methoxyethoxy and methylpyridinyl groups can be achieved through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(pyridin-2-yl)pyridine-4-carboxamide
  • 2-(2-ethoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
  • 2-(2-methoxyethoxy)-N-(6-methylpyridin-3-yl)pyridine-4-carboxamide

Uniqueness

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyethoxy group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAZFMXTHDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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